REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[CH3:8][NH:9][C:10]([C:12]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[C:14]2([CH2:19][CH2:18][N:17](C(OC(C)(C)C)=O)[CH2:16][CH2:15]2)[CH:13]=1)=[O:11]>ClCCl>[CH3:8][NH:9][C:10]([C:12]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[C:14]2([CH2:19][CH2:18][NH:17][CH2:16][CH2:15]2)[CH:13]=1)=[O:11]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
tert-butyl 3-(methylcarbamoyl)spiro[indene-1,4′-piperidine]-1′-carboxylate
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
CNC(=O)C1=CC2(CCN(CC2)C(=O)OC(C)(C)C)C2=CC=CC=C12
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum for 18 h
|
Duration
|
18 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)C1=CC2(CCNCC2)C2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.46 g | |
YIELD: CALCULATEDPERCENTYIELD | 146% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |